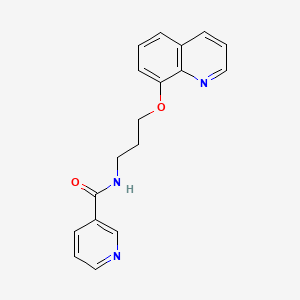

N-(3-(quinolin-8-yloxy)propyl)nicotinamide

Description

Significance of Nicotinamide (B372718) Derivatives in Biological Systems and Drug Discovery

Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism. It is a precursor to the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are pivotal in a vast array of redox reactions critical for energy production and cellular homeostasis. nih.govnih.gov Beyond its physiological role, nicotinamide and its derivatives have garnered substantial interest in drug discovery for their diverse pharmacological activities. These include anti-inflammatory, antioxidant, and neuroprotective properties. researchgate.neteurekaselect.com Furthermore, nicotinamide has been investigated for its potential in managing a variety of conditions, from skin disorders to neurological diseases. eurekaselect.comnih.gov The ability of nicotinamide to modulate cellular signaling pathways and interact with various enzymes makes it a valuable component in the design of new therapeutic agents. researchgate.net

The Quinoline (B57606) Scaffold as a Privileged Moiety in Pharmaceutical Research

The quinoline ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including a number of approved drugs. mdpi.com Quinoline derivatives exhibit an extensive range of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. mdpi.com This adaptability has made the quinoline scaffold a cornerstone in the development of novel therapeutic agents targeting a wide array of diseases. nih.govnih.gov

Conceptual Framework for Designing Hybrid Quinoline-Nicotinamide Compounds

The design of hybrid molecules like N-(3-(quinolin-8-yloxy)propyl)nicotinamide is rooted in the principle of molecular hybridization. This strategy aims to combine the pharmacophoric features of two or more bioactive molecules to create a new entity with potentially improved affinity, efficacy, or a modified selectivity profile. In the case of a quinoline-nicotinamide hybrid, the conceptual framework is based on the hypothesis that the combined molecule could exhibit dual or synergistic modes of action.

The quinoline moiety could serve as an anchoring point to a specific biological target, while the nicotinamide portion could modulate cellular processes or interact with a different target. The propyl linker connecting these two moieties is not merely a spacer; its length and flexibility are crucial for allowing the two pharmacophores to adopt an optimal orientation for interacting with their respective targets. The ether linkage to the 8-position of the quinoline ring is a common strategy in medicinal chemistry to introduce conformational flexibility and modulate the compound's pharmacokinetic properties.

Research Rationale for Investigating this compound and its Analogues

The primary rationale for investigating this compound and its analogues lies in the potential to develop novel therapeutic agents with unique pharmacological profiles. Given the broad spectrum of activities associated with both quinoline and nicotinamide, a hybrid molecule could theoretically target multiple pathways involved in a disease process.

For instance, in the context of cancer, a quinoline-nicotinamide hybrid could potentially inhibit cancer cell proliferation through the action of the quinoline moiety, while the nicotinamide component could modulate cellular metabolism or DNA repair mechanisms, offering a multi-pronged attack on the disease. nih.gov Similarly, in the realm of infectious diseases, the quinoline part could exert direct antimicrobial effects, while the nicotinamide portion might modulate the host's immune response. nih.gov

The investigation of a series of analogues, by modifying the linker, the substitution pattern on the quinoline ring, or the nicotinamide moiety, would be a crucial step in establishing structure-activity relationships (SAR). This would allow researchers to optimize the compound's potency, selectivity, and pharmacokinetic properties.

Data Tables

The following tables provide an overview of the general properties and reported biological activities of nicotinamide and quinoline derivatives, which form the basis for the scientific interest in the hybrid compound this compound.

Table 1: General Properties of Nicotinamide

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₆N₂O | nih.gov |

| Molar Mass | 122.12 g/mol | nih.gov |

| Appearance | White crystalline powder | nih.gov |

| Solubility | Water-soluble | nih.gov |

| Key Biological Role | Precursor to NAD+ and NADP+ | nih.gov |

Table 2: Selected Biological Activities of Nicotinamide Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anti-inflammatory | Dermatology, Neurodegenerative Diseases | researchgate.neteurekaselect.com |

| Antioxidant | General Cellular Health | researchgate.net |

| Neuroprotective | Neurodegenerative Diseases | researchgate.net |

| Skin Barrier Enhancement | Dermatology | nih.gov |

Table 3: General Properties of the Quinoline Scaffold

| Property | Description | Reference |

|---|---|---|

| Structure | Bicyclic aromatic heterocycle | mdpi.com |

| Nature | Privileged scaffold in medicinal chemistry | mdpi.comnih.govnih.gov |

| Reactivity | Amenable to various chemical modifications | mdpi.com |

| Biological Significance | Core structure in many bioactive compounds | |

Table 4: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | nih.gov |

| Antimicrobial | Infectious Diseases | |

| Anti-inflammatory | Inflammatory Disorders | |

| Antimalarial | Infectious Diseases |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(15-7-2-9-19-13-15)21-11-4-12-23-16-8-1-5-14-6-3-10-20-17(14)16/h1-3,5-10,13H,4,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQDDKIHYNKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CN=CC=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Quinolin 8 Yloxy Propyl Nicotinamide

Strategic Approaches for the Construction of the N-(3-(quinolin-8-yloxy)propyl)nicotinamide Core

The synthesis of the this compound core structure is a multi-step process that involves the sequential formation of its key fragments: the quinolin-8-yloxy moiety, the nicotinamide (B372718) portion, and the linking propyl amide chain.

Synthesis of the Quinolin-8-yloxy Fragment

The formation of the quinolin-8-yloxy fragment typically commences with 8-hydroxyquinoline (B1678124) as the primary starting material. iosrjournals.orgmdpi.com The key transformation is the formation of an ether linkage at the C8-hydroxyl group. A common and effective method for this is the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline with a suitable base to form a more nucleophilic quinolinate anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

For the synthesis of the this compound precursor, an alkylating agent containing a three-carbon chain with a masked or protected amine function is required, such as 1-bromo-3-chloropropane (B140262) or a similar dihalogenated propane. The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF). iosrjournals.orgresearchgate.net The choice of solvent can be crucial for the reaction's success, with solvents like acetonitrile (B52724) (MeCN) being favored for their low boiling points, which simplifies the workup procedure. researchgate.net

An alternative approach involves reacting 8-hydroxyquinoline with a molecule already containing the propyl chain and a terminal functional group that can be later converted to an amine, for example, by reacting with 3-bromopropanenitrile followed by reduction of the nitrile group.

Incorporation of the Nicotinamide Moiety

The nicotinamide moiety is derived from nicotinic acid (also known as niacin or vitamin B3) or its derivatives. nih.govresearchgate.net The core of this step is the formation of an amide bond. To facilitate this, the carboxylic acid group of nicotinic acid must be activated to make it more susceptible to nucleophilic attack by an amine.

Several standard methods can be employed for this activation:

Conversion to Acyl Chloride: Nicotinic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form nicotinoyl chloride. This acyl chloride is highly reactive and readily couples with an amine.

Use of Coupling Agents: A wide range of peptide coupling agents can be used to promote amide bond formation directly from the carboxylic acid and the amine. Common examples include dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions.

The synthesis of nicotinamide itself can be achieved through the hydrolysis of 3-cyanopyridine, a reaction that can be catalyzed by manganese dioxide in an alcohol-water mixture, offering high yields and purity. google.com

Formation of the Propyl Amide Linkage

The final key step in assembling the core structure is the formation of the amide linkage between the quinolin-8-yloxypropylamine intermediate and the activated nicotinic acid derivative. This reaction connects the two major fragments of the molecule.

The synthetic pathway involves first preparing 3-(quinolin-8-yloxy)propan-1-amine (B1437649). This intermediate is synthesized by reacting 8-hydroxyquinoline with a suitable three-carbon linker containing a protected or latent amine group, as described in section 2.1.1, followed by a deprotection or conversion step to reveal the primary amine.

Once 3-(quinolin-8-yloxy)propan-1-amine is obtained, it is coupled with the activated nicotinic acid (e.g., nicotinoyl chloride or nicotinic acid in the presence of a coupling agent). The reaction is typically performed in an inert solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction. nih.gov This final coupling step yields the target molecule, this compound.

Optimization of Reaction Pathways and Yields

Optimizing the synthetic route is critical for achieving high yields and purity of the final product. Several factors can be fine-tuned throughout the synthesis. nih.gov

For the Williamson ether synthesis (Section 2.1.1), the choice of base and solvent is paramount. While bases like KOH, NaHCO₃, and NaOAc can be used, K₂CO₃ often provides superior yields. researchgate.net Solvents such as DMF and MeCN are effective, with MeCN being advantageous for easier removal. researchgate.net

In the amide bond formation step (Section 2.1.3), the selection of the coupling agent and reaction conditions can significantly impact the yield and minimize side products. High-efficiency coupling agents can lead to cleaner reactions and simpler purification. Reaction temperature, time, and stoichiometry of the reagents must be carefully controlled.

Table 1: Optimization Parameters for Key Synthetic Steps

| Synthetic Step | Parameter | Options | Considerations for Optimization |

|---|---|---|---|

| Williamson Ether Synthesis | Base | K₂CO₃, NaH, KOH, NaHCO₃ | K₂CO₃ often provides higher yields compared to other bases. researchgate.net |

| Solvent | Acetonitrile (MeCN), DMF, Acetone | MeCN is preferred for its low boiling point, facilitating easier workup. researchgate.net | |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may lead to side products. | |

| Amide Bond Formation | Acid Activation | Acyl Chloride, Coupling Agents (EDC, DCC) | Coupling agents offer milder conditions and are suitable for sensitive substrates. |

| Base | Triethylamine (TEA), DIPEA | Acts as an acid scavenger to drive the reaction to completion. | |

| Solvent | Dichloromethane (DCM), DMF, THF | Must be inert and capable of dissolving all reactants. |

Diversity-Oriented Synthesis of this compound Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse small molecules from a common starting material or intermediate. nih.govnih.gov This approach is well-suited for generating analogues of this compound to explore structure-activity relationships. The core scaffold of the molecule provides multiple points for diversification.

Structural Modifications on the Quinoline (B57606) Ring

The quinoline ring is a common target for structural modification due to its accessibility and the significant impact that substituents can have on the molecule's properties. nih.govmdpi.com Various chemical modifications can be introduced onto the quinoline nucleus to generate a library of analogues.

Common modifications include:

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing ring system. For example, radical iodination of chloroquine (B1663885) has been shown to occur at the C-3 position. nih.gov

Nucleophilic Aromatic Substitution: Halogenated quinolines, particularly those with halogens at the C2 or C4 positions, are susceptible to nucleophilic displacement by various nucleophiles, allowing for the introduction of amino, alkoxy, and thioether groups.

Alkylation and Arylation: The nitrogen atom of the quinoline ring can be alkylated to form quaternary ammonium (B1175870) salts. nih.govresearchgate.net Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated or otherwise functionalized quinolines can introduce a wide variety of alkyl and aryl substituents.

These modifications can be performed on the 8-hydroxyquinoline starting material before its incorporation into the main scaffold or on the final this compound molecule, depending on the compatibility of the functional groups.

Table 2: Examples of Potential Structural Modifications on the Quinoline Ring

| Position on Quinoline Ring | Type of Modification | Example Substituent | Potential Synthetic Method |

|---|---|---|---|

| C2, C4 | Nucleophilic Substitution | -NH₂, -OR, -SR | Reaction of a 2- or 4-chloroquinoline (B167314) with an amine, alcohol, or thiol. |

| C3 | Electrophilic/Radical Substitution | -I, -Br, -NO₂ | Radical iodination or electrophilic nitration/bromination. nih.gov |

| C5, C7 | Electrophilic Substitution | -Cl, -Br, -NO₂ | Halogenation or nitration of the benzene (B151609) portion of the quinoline ring. |

| N1 | Alkylation | -CH₃, -CH₂Ph | Reaction with an alkyl halide (e.g., methyl iodide). nih.govresearchgate.net |

| Various | Cross-Coupling | -Aryl, -Alkyl | Suzuki or Sonogashira coupling of a bromo-quinoline derivative. |

Derivatizations of the Nicotinamide Ring System

The nicotinamide moiety is a versatile scaffold amenable to various chemical modifications, primarily on the pyridine (B92270) ring. These derivatizations are often pursued to modulate the molecule's biological activity or physicochemical properties. Common strategies involve the introduction of substituents at various positions of the pyridine ring.

For instance, research into nicotinamide analogues has explored the introduction of substituents at the 4-position of the pyridine ring. rsc.org Preparations of 4-hydroxy-, 4-methoxy-, 4-amino-, and 4-anilino-nicotinamide have been described, showcasing the feasibility of nucleophilic substitution at this position. rsc.org Furthermore, other studies have successfully synthesized nicotinamide derivatives with substitutions, such as trifluoromethyl and thiomethyl groups, which have shown significant biological activity in other contexts. researchgate.net The synthesis of these derivatives typically involves a condensation reaction between the appropriately substituted nicotinic acid and an amine, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov

These examples demonstrate that the nicotinamide portion of the target compound could likely be modified with a range of functional groups, including alkyl, alkoxy, amino, and halogen substituents, to create a library of analogues for further study.

Table 1: Examples of Reported Substitutions on the Nicotinamide Scaffold

| Substituent | Position on Pyridine Ring | Synthetic Approach | Reference |

|---|---|---|---|

| Hydroxy (-OH) | 4 | Not specified | rsc.org |

| Methoxy (-OCH3) | 4 | Not specified | rsc.org |

| Amino (-NH2) | 4 | Not specified | rsc.org |

| Anilino (-NHPh) | 4 | Not specified | rsc.org |

| Trifluoromethyl (-CF3) | Not specified | Condensation/Coupling | researchgate.net |

| Thiomethyl (-SCH3) | Not specified | Condensation/Coupling | researchgate.net |

Variations in the Propyl-oxy Linker Chain

Synthetic strategies to achieve these variations would typically involve two main precursors: 8-hydroxyquinoline and a nicotinamide derivative bearing a variable alkyl chain with a suitable leaving group. For example, to alter the linker length, one could react 8-hydroxyquinoline with a series of ω-haloalkylamines (e.g., N-(2-chloroethyl)nicotinamide or N-(4-bromobutyl)nicotinamide) under Williamson ether synthesis conditions. This reaction involves the deprotonation of the hydroxyl group on 8-hydroxyquinoline with a base to form an alkoxide, which then acts as a nucleophile to displace the halide on the nicotinamide side chain.

Table 2: Potential Synthetic Variations for the Linker Chain

| Linker Variation | Proposed Precursors | Key Reaction Type |

|---|---|---|

| Shortened Linker (e.g., Ethyl-oxy) | 8-Hydroxyquinoline + N-(2-haloethyl)nicotinamide | Williamson Ether Synthesis |

| Lengthened Linker (e.g., Butyl-oxy) | 8-Hydroxyquinoline + N-(4-halobutyl)nicotinamide | Williamson Ether Synthesis |

| Increased Rigidity (e.g., incorporating a cyclic group) | 8-Hydroxyquinoline + Nicotinamide derivative with a cyclic alkyl halide | Williamson Ether Synthesis |

Emerging Synthetic Techniques for Complex Nicotinamide-Quinoline Scaffolds

The synthesis of complex molecules like this compound can benefit significantly from modern synthetic methodologies that offer improvements in efficiency, safety, and sustainability over traditional batch chemistry.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic scaffolds. mtak.hu This technique involves pumping reagents through a heated and pressurized tube or microreactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. polimi.it For the synthesis of the quinoline core, flow chemistry offers several advantages, including enhanced safety when dealing with potentially hazardous intermediates, improved heat and mass transfer, and simplified scalability. polimi.it Various quinoline synthesis methods, including photochemical processes, have been successfully adapted to flow chemistry setups, enabling higher efficiency and throughput.

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net For the nicotinamide-quinoline scaffold, biocatalysis could be employed in several ways. For instance, enzymes like lipases could be used for the amidation step, coupling the quinoline-containing amine with nicotinic acid. This approach can lead to high yields and reduced reaction times under environmentally friendly conditions. Furthermore, enzymes such as α-amylase have been used in one-pot domino reactions to construct the quinoline ring system itself. researchgate.net The use of nicotinamide cofactor biomimetics is also an area of active research to make enzymatic redox reactions more cost-effective and stable for industrial applications. rsc.org These biocatalytic methods align with the principles of green chemistry by reducing waste and avoiding harsh reagents.

Table 3: Comparison of Synthetic Techniques for Heterocyclic Scaffolds

| Technique | Advantages | Potential Application to Target Scaffold | Reference |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, precise control, scalability, improved yields, process intensification. | Synthesis of the quinoline ring; amidation reaction. | mtak.hupolimi.itmdpi.com |

| Biocatalysis | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, green and sustainable. | Enzymatic amidation; synthesis of quinoline precursors. | researchgate.netrsc.org |

Elucidation of Molecular Mechanisms and Biological Activities of N 3 Quinolin 8 Yloxy Propyl Nicotinamide

In Vitro Pharmacological Characterization of N-(3-(quinolin-8-yloxy)propyl)nicotinamide

Cellular Efficacy Studies in Disease Models (e.g., Cancer Cell Lines)

This compound, also identified as QN523, has demonstrated significant cytotoxic effects across a variety of cancer cell lines. nih.gov This compound emerged from a lead optimization campaign that originated from a cytotoxicity-based phenotypic screen of a large small-molecule library. nih.gov The initial lead compound, QN519, showed promising in vitro cytotoxicity, which led to the synthesis and evaluation of analogs, culminating in the identification of QN523 as a highly potent molecule. nih.govnih.gov

In efficacy studies, QN523 exhibited potent activity against a panel of 12 cancer cell lines, with IC₅₀ values ranging from 0.1 to 5.7 μM. nih.gov Its cytotoxicity in the pancreatic cancer cell line MIA PaCa-2 was particularly noteworthy, with an IC₅₀ value of 0.11 ± 0.03 μM, a potency comparable to that of gemcitabine, a standard-of-care chemotherapy agent for pancreatic cancer. nih.gov The compound's effectiveness was further evaluated using a long-term colony formation assay, which assesses both anti-proliferative and cytotoxic effects. nih.gov The results from these assays confirmed that QN523 efficiently inhibits the formation of colonies in pancreatic cancer cell lines. nih.gov

| Cell Line | Cancer Type | IC₅₀ (μM) |

| MIA PaCa-2 | Pancreatic | 0.11 ± 0.03 |

| AsPC-1 | Pancreatic | 0.13 ± 0.02 |

| PANC-1 | Pancreatic | 0.23 ± 0.05 |

| A549 | Lung | 0.10 ± 0.01 |

| NCI-H460 | Lung | 0.12 ± 0.02 |

| HCT-116 | Colon | 0.15 ± 0.03 |

| HT-29 | Colon | 0.20 ± 0.04 |

| MCF-7 | Breast | 0.35 ± 0.07 |

| MDA-MB-231 | Breast | 0.41 ± 0.08 |

| PC-3 | Prostate | 0.28 ± 0.06 |

| DU-145 | Prostate | 0.33 ± 0.07 |

| U-87 MG | Glioblastoma | 5.7 ± 1.2 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound (QN523) in a panel of human cancer cell lines, as reported in the source literature. nih.gov

Identification and Validation of Molecular Targets (e.g., Syk-inhibitory activity)

The primary mechanism of action for this compound does not appear to involve the direct inhibition of specific kinases, such as Spleen Tyrosine Kinase (Syk). nih.gov Instead, mechanistic studies indicate that the compound's cytotoxic effects are a result of its ability to induce cellular stress responses. nih.govnih.gov Transcriptional analysis following treatment with the compound revealed significant alterations in genes associated with the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. nih.gov In pancreatic ductal adenocarcinoma (PDAC), the UPR is often constitutively active and contributes to disease progression and therapeutic resistance. nih.govnih.gov By exacerbating ER stress, this compound appears to push cancer cells beyond a sustainable threshold, leading to cell death. nih.gov Therefore, the molecular targets of this compound are considered to be key components and regulators within the cellular stress response and autophagy pathways. nih.govnih.gov

Enzymatic Inhibition/Activation Profiling (e.g., Phosphodiesterase 10A, NAD+-dependent enzymes)

The molecular structure of this compound contains a nicotinamide (B372718) moiety, which is a critical component of nicotinamide adenine (B156593) dinucleotide (NAD⁺). nih.govnih.gov NAD⁺ is an essential coenzyme and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate crucial cellular processes. nih.govnih.govmdpi.com Nicotinamide itself can act as an inhibitor of enzymes such as SIRT1 and PARP1. nih.gov However, the primary cytotoxic mechanism of this compound, as identified through gene expression profiling, is the induction of stress response pathways rather than the direct inhibition or activation of specific NAD⁺-dependent enzymes. nih.gov

Similarly, while other quinoline-containing compounds have been investigated as inhibitors of enzymes like Phosphodiesterase 10A (PDE10A), current research on this compound has not highlighted PDE10A inhibition as its mechanism of action. nih.govnih.gov The available evidence points towards a mechanism rooted in the modulation of broader cellular pathways rather than specific enzymatic inhibition. nih.govnih.gov

Modulation of Cellular Signaling Pathways (e.g., Stress Response, Autophagy)

A key aspect of the biological activity of this compound is its ability to modulate cellular signaling pathways related to stress and autophagy. nih.govnih.gov Mechanistic studies using bromouridine RNA sequencing (Bru-Seq) have shown that treatment with this compound leads to significant transcriptional changes in genes implicated in these pathways. nih.gov

Specifically, the compound activates the stress response pathway, evidenced by the significant upregulation of genes such as HSPA5, DDIT3, TRIB3, and ATF3. nih.gov This indicates an induction of ER stress and the UPR. nih.gov Concurrently, the compound induces autophagy, a cellular recycling process that can be triggered by various stress stimuli, including ER stress. nih.gov The induction of autophagy is supported by the increased expression of key autophagy-related genes, including WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B. nih.gov It is hypothesized that these alterations in stress and autophagy pathways are the primary drivers of the compound's cytotoxic effects in cancer cells. nih.gov

| Pathway | Upregulated Gene | Function |

| Stress Response | HSPA5 (GRP78) | Master regulator of ER stress |

| DDIT3 (CHOP) | Pro-apoptotic transcription factor in ER stress | |

| TRIB3 | Stress-induced protein, interacts with ATF4 | |

| ATF3 | Stress-response transcription factor | |

| Autophagy | WIPI1 | Autophagosome formation |

| HERPUD1 | ER stress-induced protein, UPR | |

| GABARAPL1 | Autophagosome maturation | |

| MAP1LC3B (LC3B) | Autophagosome marker |

This table details the key genes upregulated by this compound (QN523) and their roles in the stress response and autophagy pathways. nih.govnih.gov

Preclinical Mechanistic Investigations in Relevant Biological Systems

Assessment of Compound Efficacy in In Vivo Disease Models (e.g., Pancreatic Cancer Xenograft Models)

The potent in vitro activity of this compound (QN523) was translated into significant efficacy in a preclinical in vivo model. nih.govnih.govfigshare.com Specifically, the compound was evaluated as a single agent in a pancreatic cancer xenograft model, which involves transplanting human cancer cells into immunocompromised mice to study tumor growth and response to treatment. nih.govnih.gov

In these studies, this compound demonstrated robust anti-tumor activity. nih.gov The findings from the xenograft model confirmed the compound's potential as a therapeutic agent for pancreatic cancer, showing significant efficacy in a relevant biological system. nih.govnih.govfigshare.com This successful in vivo validation underscores the potential of targeting cellular stress and autophagy pathways as a viable strategy for treating cancers like pancreatic ductal adenocarcinoma. nih.gov

Translational Biomarker Discovery and Validation

Research into a closely related quinolin-8-yl-nicotinamide derivative, QN523, has provided crucial insights into the compound's mechanism of action, particularly in the context of pancreatic cancer. nih.govresearchgate.net Treatment with this compound has been shown to significantly alter the expression of genes associated with cellular stress responses and autophagy, highlighting a panel of potential translational biomarkers. nih.govresearchgate.net

Gene expression analysis following treatment with a quinolin-8-yl-nicotinamide compound demonstrated a marked increase in the expression of genes indicative of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govresearchgate.net Notably, the expression of HSPA5, DDIT3, TRIB3, and ATF3 was significantly upregulated, suggesting an activation of this stress response pathway. nih.govresearchgate.net

Simultaneously, a significant increase in the expression of genes implicated in autophagy was observed. nih.govresearchgate.net These include WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B, pointing towards autophagy as a primary mechanism through which this compound and its analogs exert their cellular effects. nih.govresearchgate.net

The following table summarizes the observed changes in gene expression, which can serve as translational biomarkers for the compound's activity.

| Gene Symbol | Gene Name | Function | Observed Change in Expression |

|---|---|---|---|

| HSPA5 | Heat Shock Protein Family A (Hsp70) Member 5 | ER chaperone, key regulator of the unfolded protein response (UPR) | Significantly Increased |

| DDIT3 | DNA Damage Inducible Transcript 3 | Transcription factor involved in ER stress-induced apoptosis | Significantly Increased |

| TRIB3 | Tribbles Pseudokinase 3 | Atypical kinase involved in stress signaling and metabolism | Significantly Increased |

| ATF3 | Activating Transcription Factor 3 | Stress-inducible transcription factor | Significantly Increased |

| WIPI1 | WD Repeat Domain, Phosphoinositide Interacting 1 | Key protein in autophagosome formation | Significantly Increased |

| HERPUD1 | Homocysteine Inducible ER Protein With Ubiquitin Like Domain 1 | Component of ER-associated degradation (ERAD) | Significantly Increased |

| GABARAPL1 | GABA Type A Receptor-Associated Protein Like 1 | Involved in autophagosome maturation | Significantly Increased |

| MAP1LC3B | Microtubule Associated Protein 1 Light Chain 3 Beta | Marker of autophagosome formation | Significantly Increased |

Interactions with Cellular Nicotinamide Adenine Dinucleotide (NAD+) Metabolism

While direct studies on the specific interactions of this compound with NAD+ metabolism are not currently available in published scientific literature, its chemical structure as a nicotinamide derivative suggests a likely involvement in these pathways. Nicotinamide is a central molecule in the synthesis and regulation of NAD+.

Impact on NAD+ Biosynthetic and Salvage Pathways

Nicotinamide is a primary precursor for NAD+ biosynthesis through the salvage pathway. nih.gov In this pathway, the enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+. nih.gov It is plausible that this compound could influence this pathway, potentially by acting as a substrate or modulator of the enzymes involved. However, without direct experimental evidence, its precise role remains speculative. The cellular concentration of nicotinamide is a critical determinant of NAD+ levels, and any interference by a derivative could have significant metabolic consequences.

Influence on NAD+-Consuming Enzymes (e.g., Sirtuins, PARPs)

NAD+ is a crucial substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.gov These enzymes play vital roles in DNA repair, gene expression, and cellular stress responses. nih.gov Nicotinamide itself is a well-known inhibitor of sirtuins, acting as a feedback regulator of their activity. nih.gov

Given its structural similarity, this compound could potentially interact with the nicotinamide-binding pocket of sirtuins and PARPs, thereby modulating their activity. The nature of this interaction, whether as an inhibitor or an activator, would depend on the specific conformational changes induced by the quinolin-8-yloxy)propyl moiety. The activity of PARPs is particularly relevant in the context of DNA damage, where they consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains. mdpi.com Any influence of this compound on PARP activity could therefore have profound effects on cellular responses to genotoxic stress. Further research is necessary to elucidate the specific interactions of this compound with these key NAD+-dependent enzymes.

Structure Activity Relationship Sar and Rational Drug Design for N 3 Quinolin 8 Yloxy Propyl Nicotinamide Derivatives

Systematic Structure-Activity Relationship (SAR) Studies

Systematic SAR studies involve the iterative modification of a lead compound's structure to decipher the role of each component—the quinoline-8-yloxy moiety, the nicotinamide (B372718) functionality, and the intervening propyl linker. This process helps to identify the key features essential for molecular recognition and biological effect.

The quinoline (B57606) ring system is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. nih.govbiointerfaceresearch.com Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, which forms the core of the quinoline-8-yloxy moiety, is a bicyclic system comprising a pyridine (B92270) ring fused to a phenol. nih.gov This arrangement confers several key properties that are critical for biological potency:

Metal Chelation: The nitrogen atom of the pyridine ring and the adjacent hydroxyl group (or ether oxygen in this case) form a bidentate {N,O} donor set. This configuration is crucial for chelating metal ions, a mechanism of action implicated in the activity of many 8-hydroxyquinoline derivatives. researchgate.net

Hydrogen Bonding: The quinoline nitrogen atom can act as a hydrogen bond acceptor, often forming critical interactions with the hinge region of the ATP-binding site in various kinases. nih.gov

π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues, such as tyrosine or phenylalanine, within a target's binding pocket, which helps to stabilize the ligand-receptor complex.

Structural Scaffold: The rigid quinoline structure serves as a robust scaffold, providing a defined orientation for other functional groups to interact with their biological targets.

Modifications to the quinoline ring, such as the introduction of halogen or alkoxy groups, can further modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity. nih.gov

Table 1: SAR Insights for the Quinoline-8-yloxy Moiety

| Modification on Quinoline Ring | Predicted Effect on Activity | Rationale |

|---|---|---|

| Substitution with bulky groups | May Increase or Decrease | Dependent on the size and shape of the target's binding pocket. |

| Addition of electron-withdrawing groups | May Increase | Can enhance hydrogen bonding capability of the quinoline nitrogen. |

| Removal of the quinoline nitrogen | Likely Decreased | Disrupts the bidentate metal-chelating system and a key hydrogen bond acceptor site. |

Nicotinamide, also known as niacinamide or Vitamin B3, is a fundamental biological molecule. biointerfaceresearch.com In the context of drug design, its amide functionality is of paramount importance due to its specific chemical properties. nih.gov

The amide group is a versatile functional group that is relatively stable under physiological conditions. nih.gov Its key contributions to biological activity include:

Hydrogen Bonding: The amide group is an excellent hydrogen bond participant. The amide proton (-NH) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. These interactions are critical for high-affinity binding to biological targets like enzymes and receptors.

Planarity and Rigidity: The amide bond has a partial double bond character, which results in a planar and rigid conformation. This planarity can help to lock the molecule into a specific orientation that is favorable for binding.

The presence of a carbamoyl (B1232498) group (amide) attached to an aromatic ring is a common feature in many potent enzyme inhibitors, highlighting its importance in molecular recognition.

Table 2: SAR Insights for the Nicotinamide Moiety

| Modification on Nicotinamide Moiety | Predicted Effect on Activity | Rationale |

|---|---|---|

| Replacement of amide with ester | Likely Decreased | An ester group lacks the hydrogen bond donating capability of the amide -NH group. |

| N-methylation of the amide | Likely Decreased | Blocks the hydrogen bond donating ability of the amide proton. |

| Altering substitution on the pyridine ring | May Increase or Decrease | Modifies electronics and steric interactions within the binding pocket. |

SAR studies on various quinoline and related heterocyclic derivatives have demonstrated that:

Optimal Length: An optimal linker length is often required to position the two terminal moieties (in this case, quinoline-8-yloxy and nicotinamide) at the correct distance and in the proper orientation to simultaneously engage with their respective binding pockets on the target protein. nih.gov Studies on similar classes of compounds have shown that even a minor change, such as shortening or lengthening the alkyl chain by a single methylene (B1212753) (-CH2-) unit, can lead to a significant loss of potency. nih.gov

Conformational Flexibility: The propyl chain provides a degree of rotational flexibility, allowing the molecule to adopt the most energetically favorable conformation for binding. However, excessive flexibility from a much longer linker could be entropically unfavorable, leading to a weaker binding affinity.

For N-(3-(quinolin-8-yloxy)propyl)nicotinamide, the three-carbon linker appears to provide an optimal balance of length and flexibility, enabling the quinoline and nicotinamide "warheads" to effectively interact with their biological target.

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. Based on the SAR analysis, the key pharmacophoric features for this compound derivatives can be defined as:

Aromatic/Chelating Region: The quinoline-8-yloxy moiety, which provides a site for potential metal chelation, π-π stacking, and hydrogen bonding.

Hydrogen Bond Acceptor 1 (HBA1): The nitrogen atom within the quinoline ring.

Hydrogen Bond Acceptor 2 (HBA2): The ether oxygen atom linking the quinoline and propyl chain.

Flexible Linker: A three-carbon alkyl chain that provides the correct spatial separation between the two aromatic systems.

Hydrogen Bond Donor (HBD): The N-H group of the nicotinamide amide.

Hydrogen Bond Acceptor 3 (HBA3): The carbonyl oxygen (C=O) of the nicotinamide amide.

Aromatic Region 2: The pyridine ring of the nicotinamide moiety.

These features constitute the critical "hotspots" for ligand binding, and any modification that disrupts these interactions is likely to result in a loss of biological activity.

Computational Chemistry and Molecular Modeling Applications

Computational tools are indispensable in modern drug design, allowing researchers to visualize and predict how ligands interact with their biological targets at an atomic level. This in-silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov For derivatives of this compound, docking studies can provide valuable insights into their binding mode.

A typical docking analysis would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a crystal structure) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Placing the ligand into the active site of the receptor and systematically exploring different binding poses and conformations to find the most stable complex.

Binding Mode Analysis: Analyzing the predicted binding pose to identify key intermolecular interactions, such as:

Hydrogen bonds between the amide group or quinoline nitrogen and polar amino acid residues.

π-π stacking interactions between the quinoline ring and aromatic residues like tyrosine, tryptophan, or phenylalanine.

Hydrophobic interactions between the propyl linker and nonpolar pockets of the active site.

These computational predictions help to rationalize the observed SAR data. For instance, docking studies can demonstrate why a two-carbon linker is less effective than a three-carbon linker by showing that the shorter chain prevents the nicotinamide's amide group from reaching a key hydrogen-bonding partner in the active site. This synergy between experimental SAR and computational modeling is a cornerstone of rational drug design.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. In the context of this compound and its derivatives, MD simulations can provide crucial insights into their conformational preferences and their interactions with biological targets.

A typical MD simulation protocol for a derivative of this compound would involve the following steps:

System Setup: The ligand-protein complex, obtained from molecular docking studies, is placed in a simulation box filled with a specific water model. Ions are added to neutralize the system and mimic physiological salt concentrations.

Minimization and Equilibration: The system is first minimized to remove any steric clashes. This is followed by a series of equilibration steps where the temperature and pressure are gradually brought to the desired values.

Production Run: Once the system is equilibrated, a production simulation is run for a significant period, often on the scale of nanoseconds to microseconds. During this time, the trajectory of all atoms in the system is saved at regular intervals.

Analysis of the MD trajectory can reveal:

Conformational Flexibility: The propyl linker in this compound allows for considerable conformational flexibility. MD simulations can identify the most stable conformations of the molecule when bound to its target.

Key Interactions: By analyzing the interactions between the ligand and the protein throughout the simulation, key hydrogen bonds, hydrophobic interactions, and pi-stacking interactions can be identified. For example, the quinoline and nicotinamide rings are likely to participate in pi-stacking interactions with aromatic residues in the binding pocket.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity.

The insights gained from MD simulations can guide the rational design of new derivatives. For example, if a particular hydrogen bond is found to be crucial for binding, modifications can be made to the molecule to strengthen this interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

While a specific QSAR model for this compound derivatives is not publicly available, numerous studies have successfully applied QSAR to various classes of quinoline and nicotinamide analogs. nih.govnih.gov A QSAR study on a series of this compound derivatives would typically involve the following stages:

Data Set Preparation: A dataset of compounds with experimentally determined biological activities is required. The structures of these compounds are built and optimized using computational chemistry software.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

The resulting QSAR model can be represented by an equation that can be used to predict the activity of new compounds. The model also provides insights into the structural features that are important for activity. For example, a QSAR model might indicate that increasing the hydrophobicity of a particular region of the molecule leads to an increase in activity.

The following table illustrates the types of descriptors that could be used in a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and membrane permeability |

| Topological | Wiener Index, Balaban Index | Molecular size and branching |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity and intermolecular interactions |

| Steric | Molecular Volume, Surface Area | Shape and fit within the binding site |

By using a validated QSAR model, chemists can design and screen virtual libraries of this compound derivatives to identify promising candidates for synthesis and biological evaluation.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Strategies

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight fragments that bind to the target of interest. researchoutreach.org These fragments can then be grown, linked, or merged to generate more potent lead compounds.

In the context of this compound, the molecule can be deconstructed into its constituent fragments: the quinoline-8-yloxy moiety, the propyl linker, and the nicotinamide headgroup. An FBDD approach could involve screening a library of fragments to identify alternative moieties that bind to the same pockets as these core components. For example, different heterocyclic systems could be explored as replacements for the quinoline or nicotinamide rings.

Scaffold hopping is a computational technique that aims to identify novel molecular scaffolds that can mimic the key interactions of a known active compound while having a different core structure. nih.gov This can be particularly useful for generating compounds with improved properties, such as better ADME profiles or novel intellectual property.

For this compound, a scaffold hopping strategy could be employed to replace the quinoline core with other bicyclic or heterocyclic systems that can maintain the essential interactions with the target protein. For instance, studies on quinolin-4-yloxy based compounds have successfully used scaffold hopping to identify quinazoline (B50416) and quinoline-4-carboxamide cores as viable replacements. nih.govresearchgate.net

The following table provides a hypothetical example of a scaffold hopping strategy for the quinoline core of this compound.

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Selection |

| Quinoline | Quinazoline, Naphthyridine, Isoquinoline | Maintain aromatic character and potential for key interactions while altering physicochemical properties. |

By combining FBDD and scaffold hopping strategies, medicinal chemists can explore a wider chemical space and discover novel derivatives of this compound with enhanced therapeutic potential. These computational approaches, when integrated with experimental validation, provide a powerful platform for the rational design of new drug candidates.

Future Perspectives and Research Trajectories for N 3 Quinolin 8 Yloxy Propyl Nicotinamide

Exploration of Undiscovered Therapeutic Applications

The quinoline (B57606) nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties. ijpsjournal.comfrontiersin.org Similarly, nicotinamide (B372718), a form of vitamin B3, is crucial for cellular metabolism and has demonstrated potential in cancer chemoprevention and as an adjunct in radiotherapy. nih.gov The amalgamation of these two pharmacophores in N-(3-(quinolin-8-yloxy)propyl)nicotinamide suggests a broad spectrum of potential therapeutic applications that warrant investigation.

Future research should systematically screen this compound against a diverse panel of disease targets. Given the established anticancer properties of both quinoline and nicotinamide derivatives, a primary focus should be on its evaluation against various cancer cell lines. ijpsjournal.comnih.gov The mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, should be elucidated. ijpsjournal.com

Beyond oncology, the compound holds promise in the realm of infectious diseases. Quinoline-based hybrids have shown significant antimalarial activity, and thus, the efficacy of this compound against different strains of Plasmodium should be assessed. nih.gov Furthermore, considering the antimicrobial and antifungal activities reported for derivatives of 8-hydroxyquinoline (B1678124), this hybrid could be a candidate for developing new agents to combat drug-resistant pathogens. frontiersin.orgnih.gov

Neurodegenerative disorders, such as Alzheimer's disease, represent another promising avenue. The neuroprotective effects of nicotinamide and the cholinesterase inhibitory potential of certain quinoline hybrids suggest that this compound could be investigated for its ability to mitigate neuroinflammation and cognitive decline. mdpi.com

A summary of potential therapeutic areas for exploration is presented in the table below.

| Therapeutic Area | Rationale for Exploration | Potential Mechanisms of Action |

| Oncology | Anticancer properties of both quinoline and nicotinamide moieties. ijpsjournal.comnih.gov | Induction of apoptosis, cell cycle arrest, anti-angiogenesis. ijpsjournal.com |

| Infectious Diseases | Antimalarial and antimicrobial activity of quinoline derivatives. frontiersin.orgnih.gov | Inhibition of parasitic growth, disruption of microbial cell integrity. |

| Neurodegenerative Diseases | Neuroprotective effects of nicotinamide and cholinesterase inhibition by quinoline hybrids. mdpi.com | Reduction of neuroinflammation, modulation of neurotransmitter levels. |

Development of Advanced Analogues with Enhanced Potency and Selectivity

The structural framework of this compound offers multiple sites for chemical modification to develop analogues with improved therapeutic profiles. Structure-activity relationship (SAR) studies will be pivotal in identifying key structural motifs that govern potency and selectivity for specific biological targets.

Systematic modifications could include:

Substitution on the quinoline ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the quinoline ring can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to target proteins.

Alteration of the linker: The length and flexibility of the propyl linker connecting the quinoline and nicotinamide moieties can be varied. Shorter or longer chains, or the introduction of rigid elements, could optimize the spatial orientation of the two pharmacophores for improved target engagement.

Modification of the nicotinamide moiety: The nicotinamide ring can also be substituted to fine-tune the compound's activity and pharmacokinetic properties.

The design of these advanced analogues should be guided by computational modeling and molecular docking studies to predict their interactions with specific biological targets. mdpi.com This in silico approach can help prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery process. The goal is to develop analogues that not only exhibit greater potency but also demonstrate high selectivity for their intended targets, which is crucial for minimizing off-target effects and improving the safety profile.

Synergistic Effects in Combination Therapies

The potential of this compound to act synergistically with existing therapeutic agents is a promising area of future research. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer, where they can enhance efficacy, overcome drug resistance, and reduce dosages of individual drugs.

Given the anticipated anticancer activity of this compound, it would be logical to investigate its combination with standard-of-care chemotherapeutic agents or targeted therapies. For instance, its ability to modulate cellular metabolism, a hallmark of cancer, could sensitize cancer cells to the cytotoxic effects of other drugs. nih.gov

In the context of infectious diseases, combining this compound with existing antibiotics or antifungals could lead to synergistic effects that combat drug-resistant strains. frontiersin.org The different mechanisms of action of the hybrid compound and conventional antimicrobials could create a multi-pronged attack on pathogens.

Preclinical studies, both in vitro and in vivo, will be essential to identify synergistic drug combinations and to understand the underlying molecular mechanisms of these interactions. Such studies would pave the way for the clinical evaluation of this compound as part of novel combination regimens for various diseases.

Innovations in Synthetic Methodologies and Biological Evaluation Techniques

The advancement of research on this compound and its analogues will also depend on the development of efficient and scalable synthetic routes. While the synthesis of such hybrid molecules can often be achieved through multi-step procedures, there is a continuous need for more innovative and sustainable synthetic methodologies. researchgate.netmdpi.com This includes the exploration of one-pot reactions, flow chemistry, and the use of green chemistry principles to improve yield, reduce waste, and lower production costs. nih.gov

Furthermore, the biological evaluation of these compounds will benefit from the application of advanced screening techniques. High-throughput screening (HTS) platforms can be employed to rapidly assess the activity of a large library of analogues against a wide range of biological targets. The use of sophisticated cell-based assays, organoid models, and in vivo disease models will provide a more comprehensive understanding of the compounds' efficacy and mechanism of action. nih.gov

The development of novel analytical methods for quantifying the compound and its metabolites in biological matrices will also be crucial for pharmacokinetic and pharmacodynamic studies, which are essential for its progression through the drug development pipeline.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(quinolin-8-yloxy)propyl)nicotinamide, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via coupling reactions between quinolin-8-ol derivatives and nicotinamide intermediates. For example, a multi-step protocol involving nucleophilic substitution at the quinoline oxygen followed by amidation has been reported. Optimize yields (e.g., 68–76%) by controlling reaction temperature (e.g., 60–80°C), stoichiometry of reagents (1:1.2 molar ratio), and purification via column chromatography using ethyl acetate/petroleum ether gradients .

- Data : Typical yields and melting points (e.g., 236–281°C) are critical for reproducibility. Confirm purity via TLC (Rf = 0.3–0.5) and HPLC (>95%) .

Q. How is structural characterization performed for this compound?

- Methodology : Use 1H/13C-NMR to confirm proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm) and carbon backbone. ESI-MS validates molecular weight (e.g., [M+H]+ peaks). Melting points (e.g., 236–281°C) and IR spectroscopy (C=O stretch at ~1650 cm⁻¹) further confirm structural integrity .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodology :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- Stability Studies : Conduct accelerated degradation under acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, 3% H₂O₂) and monitor via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

- Methodology : Employ SHELXT for space-group determination and SHELXL for refinement. Collect high-resolution data (e.g., <1.0 Å) using synchrotron sources. Analyze torsion angles (e.g., propyl linker flexibility) and hydrogen-bonding networks (e.g., nicotinamide C=O⋯H-N interactions) .

- Example : A related quinoline sulfonamide showed planar quinoline rings with a dihedral angle of 12.5° relative to the sulfonamide group, resolved via anisotropic displacement parameters .

Q. What strategies enhance the compound’s cytotoxic activity in cancer models?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce halogen substituents (e.g., Br, Cl) at the quinoline 6-position to improve binding to tubulin or kinase targets.

- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 = 0.5–10 µM). Compare with controls like paclitaxel .

Q. How can computational methods predict binding modes with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of targets like EGFR (PDB: 1M17) or tubulin (PDB: 1SA0). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 100 ns). Key interactions include π-π stacking with quinoline and hydrogen bonds with nicotinamide .

Q. What experimental phasing approaches are viable for crystallographic studies of derivatives?

- Methodology : Use SHELXC/D/E pipelines for experimental phasing with SAD/MAD data. Incorporate heavy atoms (e.g., SeMet or Hg derivatives) for anomalous scattering. For example, a brominated analog facilitated phase resolution via Br K-edge data (λ = 0.92 Å) .

Methodological Notes

- Data Reproducibility : Report detailed reaction conditions (solvents, catalysts), spectral parameters (NMR shifts, MS adducts), and statistical analyses (e.g., IC50 ± SD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.